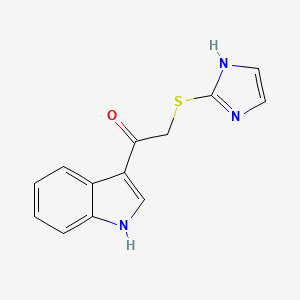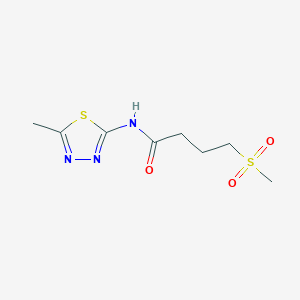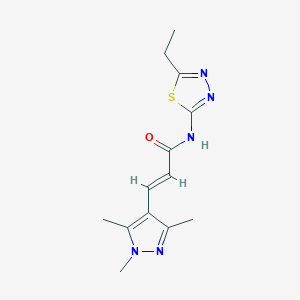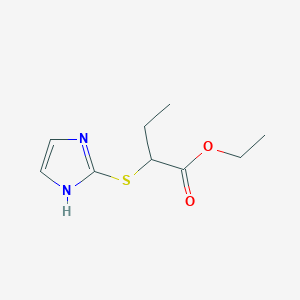
2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
作用機序
The mechanism of action of 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cell growth and proliferation. This compound has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. Additionally, it has been shown to reduce inflammation and oxidative stress in the brain, which may be beneficial for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to have a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of using this compound is its low solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
将来の方向性
There are many potential future directions for the study of 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone. One direction is to further explore its mechanisms of action and identify specific targets for its anti-cancer and neuroprotective effects. Additionally, this compound could be studied in combination with other drugs to enhance its efficacy and reduce potential side effects. Finally, the development of more efficient methods for synthesizing and administering this compound could make it a more viable option for clinical use in the future.
In conclusion, 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone is a promising compound for scientific research due to its potential use in cancer and neurodegenerative disease research. Its synthesis method has been optimized for high yield and purity, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for the study of this compound.
合成法
The synthesis of 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone involves the reaction of 2-mercaptoimidazole with indole-3-carboxaldehyde in the presence of a base. The resulting product is then oxidized to form the final compound. This method has been optimized for high yield and purity, making it a reliable way to produce 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone.
科学的研究の応用
2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone has been studied for its potential use in various scientific research applications. One of its main uses is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-12(8-18-13-14-5-6-15-13)10-7-16-11-4-2-1-3-9(10)11/h1-7,16H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHIFUOHKQENRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)


![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)


![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)

![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)